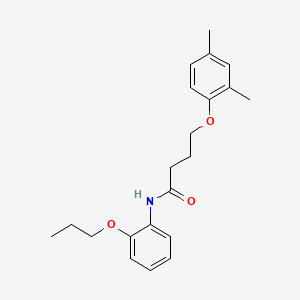

4-(2,4-dimethylphenoxy)-N-(2-propoxyphenyl)butanamide

Description

Properties

IUPAC Name |

4-(2,4-dimethylphenoxy)-N-(2-propoxyphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c1-4-13-24-20-9-6-5-8-18(20)22-21(23)10-7-14-25-19-12-11-16(2)15-17(19)3/h5-6,8-9,11-12,15H,4,7,10,13-14H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRKYEVZBHFUPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-dimethylphenoxy)-N-(2-propoxyphenyl)butanamide typically involves multiple steps, starting with the preparation of the 2,4-dimethylphenol and propoxyphenol derivatives. These intermediates are then reacted with butanoyl chloride under controlled conditions to form the final compound. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the by-products.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used to ensure consistent quality. The process also includes purification steps, such as recrystallization or column chromatography, to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted phenol or amide derivatives.

Scientific Research Applications

The compound 4-(2,4-dimethylphenoxy)-N-(2-propoxyphenyl)butanamide is a synthetic organic molecule that has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Structure and Composition

The molecular structure of this compound consists of a butanamide backbone substituted with a dimethylphenoxy group and a propoxyphenyl group. Its molecular formula is C20H27NO3, and it has a molecular weight of approximately 329.44 g/mol.

Physical Properties

- Melting Point : Data on melting point is not widely available.

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

- Stability : Stable under normal laboratory conditions.

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects. Its structural components suggest possible interactions with biological targets, leading to various applications:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. Research has shown that compounds with similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest.

- Anti-inflammatory Properties : The compound's phenolic groups may contribute to anti-inflammatory activities, making it a candidate for further research in treating inflammatory diseases.

Research has focused on the biological activity of this compound through various assays:

In Vitro Studies

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

Case Studies

- A549 Cell Line Study : The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment primarily through apoptosis induction.

- MCF7 Cell Line Study : In this study, an IC50 value of 12.5 µM was recorded, suggesting that the compound causes cell cycle arrest at the G1 phase, inhibiting further proliferation of cancer cells.

- HeLa Cell Line Study : Research indicated an IC50 value of 10 µM, where the compound inhibited specific enzymes crucial for cancer cell survival.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism by which 4-(2,4-dimethylphenoxy)-N-(2-propoxyphenyl)butanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

4-(2,4-Dichlorophenoxy)-N-(2-Ethylphenyl)butanamide (CAS RN: 346723-96-4)

- Molecular Formula: C18H19Cl2NO2

- Molecular Weight : 352.26 g/mol .

- Key Differences: Substituents: Chlorine atoms replace methyl groups on the phenoxy ring, introducing electron-withdrawing effects and increased lipophilicity (Cl vs. CH3). Phenyl Substituent: 2-Ethylphenyl vs. 2-propoxyphenyl; the ethyl group reduces polarity compared to propoxy.

N-(3-Acetylphenyl)-4-(4-Chloro-2-methylphenoxy)butanamide (CAS RN: 353467-86-4)

N-(3-Amino-2-methylphenyl)-4-(2,4-Dichlorophenoxy)butanamide

- Molecular Formula : C17H18Cl2N2O2

- Molecular Weight : 365.25 g/mol .

- Key Differences: Amine Group: The 3-amino substituent introduces hydrogen-bond donor capability, increasing solubility. Phenoxy Substituents: 2,4-Dichloro vs. 2,4-dimethyl; Cl atoms enhance lipophilicity but may reduce biocompatibility.

- Implications :

4-(4-Ethylphenoxy)-N-(4-Morpholin-4-ylphenyl)butanamide (CAS RN: 453584-34-4)

N-(5-Amino-2-Fluorophenyl)-4-(2,4-Dichlorophenoxy)butanamide (CAS RN: 1020056-51-2)

- Molecular Formula : C16H15Cl2FN2O2

- Molecular Weight : 357.21 g/mol .

- Key Differences: Fluorine Atom: Introduces strong electronegativity, enhancing binding affinity to aromatic receptors. Amine and Chlorine: Combines polar (NH2) and nonpolar (Cl) groups, balancing solubility and lipophilicity.

- Implications :

Comparative Data Table

*Estimated based on structural analogs.

Research Findings and Implications

- Lipophilicity Trends : Chlorine substituents (e.g., in ) generally increase XLogP3 compared to methyl or ethyl groups, impacting blood-brain barrier penetration.

- Solubility : Polar groups like morpholine or amine significantly enhance TPSA and aqueous solubility.

- Metabolic Stability : Fluorine and acetyl groups exhibit contrasting effects—fluorine reduces oxidative metabolism, while acetyl groups may increase it.

- Toxicity Risks: Dichlorophenoxy derivatives (e.g., ) may pose higher toxicity due to halogenated byproducts.

Biological Activity

4-(2,4-dimethylphenoxy)-N-(2-propoxyphenyl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a butanamide backbone substituted with a 2,4-dimethylphenoxy group and a propoxyphenyl moiety. This structural configuration is believed to contribute to its biological activity.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, which are critical in inflammatory responses. In vitro assays have shown that the compound can modulate signaling pathways associated with inflammation, specifically through the inhibition of NF-κB and STAT3 pathways .

- Potential Therapeutic Applications : The compound is being explored for its potential in treating various diseases, particularly those involving inflammatory processes. Its unique mechanism of action may allow it to serve as a lead compound for drug development targeting specific diseases .

The exact mechanism by which this compound exerts its effects involves interaction with specific molecular targets:

- Receptor Modulation : The compound may bind to certain receptors or enzymes, modulating their activity. This interaction can lead to altered cellular responses, particularly in inflammatory pathways.

- Cytokine Regulation : By inhibiting the expression of pro-inflammatory cytokines, the compound may reduce inflammation and associated symptoms in various conditions .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Studies : A study focused on the inhibition of IL-6 and IL-1β mRNA expression in human liver hepatocytes demonstrated significant suppression when treated with 10 µM concentrations of the compound. The results indicated no cytotoxicity at this concentration, suggesting a favorable safety profile .

- In Vivo Studies : Additional research evaluated the effects of the compound on inflammatory markers in animal models. The administration of this compound resulted in decreased levels of TNF-α and other inflammatory markers without notable hepatotoxicity .

- Comparative Analysis : Comparisons with similar compounds revealed that this compound possesses unique properties that enhance its therapeutic potential. For instance, it was found to be more effective than some related phenolic compounds in modulating inflammatory responses .

Data Table: Biological Activity Overview

| Biological Activity | In Vitro Findings | In Vivo Findings | Mechanism |

|---|---|---|---|

| Anti-inflammatory | Significant inhibition of IL-1β and IL-6 mRNA expression at 10 µM | Decreased TNF-α levels without hepatotoxicity | Modulation of NF-κB and STAT3 pathways |

| Cytokine Regulation | No cytotoxicity observed | Effective suppression of inflammatory markers | Receptor binding and enzyme modulation |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-(2,4-dimethylphenoxy)-N-(2-propoxyphenyl)butanamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the butanamide backbone followed by coupling of the 2,4-dimethylphenoxy and 2-propoxyphenyl moieties. Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature control (0–25°C), and catalysts like EDC/HOBt for amide bond formation. Continuous flow reactors may enhance efficiency in industrial settings . Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity product.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and backbone integrity. Mass spectrometry (MS), particularly ESI or MALDI-TOF, confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Cross-validation using HPLC or GC-MS ensures purity (>95%) and absence of byproducts .

Q. What initial biological screening approaches are appropriate for assessing its biochemical activity?

- Methodological Answer : Begin with in vitro assays such as enzyme inhibition studies (e.g., kinase or protease targets) using fluorogenic substrates. Cell viability assays (MTT or resazurin) in cancer or primary cell lines evaluate cytotoxicity. Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify binding affinity to putative targets. Dose-response curves (0.1–100 µM) establish preliminary EC₅₀/IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling be integrated into the design of derivatives with enhanced target specificity?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO/LUMO energies) to guide substituent modifications. Molecular docking (AutoDock Vina, Schrödinger) identifies binding poses with target proteins (e.g., receptors or enzymes). Machine learning models trained on SAR data prioritize derivatives with predicted higher affinity. Feedback loops between computational predictions and experimental validation refine design iteratively .

Q. What strategies resolve contradictory data between in vitro and in vivo pharmacological studies?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Conduct metabolite profiling (LC-MS/MS) to identify active/inactive derivatives. Adjust formulation (e.g., PEGylation or liposomal encapsulation) to improve stability. Use transgenic animal models or organ-on-a-chip systems to bridge in vitro-in vivo gaps. Statistical meta-analysis of dose-response relationships clarifies confounding variables .

Q. How do electronic properties of substituents influence reactivity and bioactivity?

- Methodological Answer : Electron-donating groups (e.g., methoxy) on the phenoxy ring increase electron density, altering nucleophilic attack susceptibility. Hammett σ values quantify substituent effects on reaction rates. For bioactivity, substituent polarity impacts membrane permeability (logP calculations). Electrostatic potential maps (MEPs) correlate charge distribution with target binding .

Q. What methods validate enzyme-substrate interactions involving this compound?

- Methodological Answer : X-ray crystallography or cryo-EM resolves binding modes at atomic resolution. Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). Kinetic assays under varied pH/temperature conditions reveal catalytic mechanisms. Competitive inhibition studies with known substrates confirm binding site specificity .

Q. How can synthetic reproducibility be optimized under varying laboratory conditions?

- Methodological Answer : Use design of experiments (DoE) frameworks (e.g., factorial or Box-Behnken designs) to systematically test variables (solvent, temperature, catalyst ratio). Robustness testing (ICH Q2(R1)) identifies critical process parameters. Automated liquid handlers ensure precise reagent dispensing. Cross-lab validation with SOPs minimizes batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.